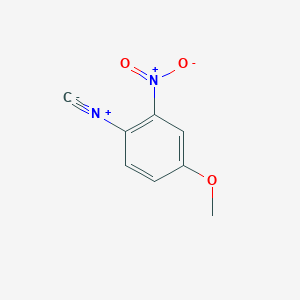

1-Isocyano-4-methoxy-2-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-isocyano-4-methoxy-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-9-7-4-3-6(13-2)5-8(7)10(11)12/h3-5H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPQZZHWDJDWNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+]#[C-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Isocyano-4-methoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-isocyano-4-methoxy-2-nitrobenzene, including its CAS number, is limited in publicly available scientific literature. This guide provides a comprehensive overview based on established chemical principles and data from structurally related isomers. The experimental protocols are illustrative and should be adapted and optimized under appropriate laboratory settings.

Introduction

This compound is an aromatic organic compound characterized by three key functional groups: an isocyano (-N≡C) group, a methoxy (B1213986) (-OCH₃) group, and a nitro (-NO₂) group attached to a benzene (B151609) ring. The specific arrangement of these substituents dictates its electronic properties and reactivity. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy group, combined with the unique reactivity of the isocyanide moiety, make this molecule a potentially valuable building block in synthetic chemistry, particularly in multicomponent reactions for the generation of diverse molecular scaffolds.

This guide outlines a plausible synthetic route, summarizes the known properties of closely related isomers for comparative analysis, and explores potential applications in organic synthesis.

Physicochemical Properties and Data Presentation

While specific data for this compound is unavailable, the following tables summarize the known properties of its isomers and related compounds to provide a comparative reference.

Table 1: Physicochemical Properties of Related Isocyanides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| 1-Isocyano-2-methoxy-4-nitrobenzene | 2008-62-0[1] | C₈H₆N₂O₃ | 178.14[1] | Positional isomer. |

| 1-Isocyano-4-nitrobenzene | 1984-23-2[2] | C₇H₄N₂O₂ | 148.12 | Lacks the methoxy group. |

| 4-Methoxyphenyl isocyanide | 10349-38-9 | C₈H₇NO | 133.15 | Lacks the nitro group. |

| 1-Isocyano-4-methoxy-2-methylbenzene | 1930-89-8[3] | C₉H₉NO | 147.17[3] | Nitro group is replaced by a methyl group. |

Table 2: Safety Information for Related Isocyanides

| Compound Name | Hazard Statements | Signal Word |

| 1-Isocyano-4-nitrobenzene | H301, H311, H315, H319, H331, H335 | Danger |

| 1-Isocyano-4-methoxy-2-methylbenzene | H301, H311, H315, H319, H331[3] | Danger[3] |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound starts from the corresponding primary amine, 4-methoxy-2-nitroaniline (B140478), via formylation followed by dehydration.

Proposed Synthesis Workflow

The logical workflow for the synthesis is depicted below.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of 4-methoxy-2-nitroaniline (Precursor)

This protocol is based on a patented method for the synthesis of 4-methoxy-2-nitroaniline.[4]

-

Acetylation of 4-methoxyaniline: A solution of 4-methoxyaniline is reacted with acetic anhydride (B1165640) in a continuous flow reactor to yield 4-methoxyacetanilide.[4]

-

Nitration: The resulting 4-methoxyacetanilide is then reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) in a continuous flow reactor to produce 4-methoxy-2-nitroacetanilide.[4]

-

Hydrolysis: The 4-methoxy-2-nitroacetanilide is subsequently hydrolyzed, for example with an acid or base, to yield 4-methoxy-2-nitroaniline.[4]

Experimental Protocol: Synthesis of this compound

This is a general protocol for the synthesis of aryl isocyanides from the corresponding formamide.[5]

-

Formylation of 4-methoxy-2-nitroaniline:

-

In a round-bottom flask equipped with a reflux condenser, suspend 4-methoxy-2-nitroaniline (1 equivalent) in an excess of formic acid.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the N-(4-methoxy-2-nitrophenyl)formamide.

-

Filter the solid, wash with water, and dry under vacuum.

-

-

Dehydration to the Isocyanide:

-

In a flask, dissolve the N-(4-methoxy-2-nitrophenyl)formamide (1 equivalent) in a suitable solvent such as dichloromethane (B109758) or toluene, along with a base like triethylamine (B128534) or pyridine.

-

Cool the mixture in an ice bath.

-

Slowly add a dehydrating agent such as phosphorus oxychloride (POCl₃) or diphosgene dropwise.

-

Stir the reaction at a low temperature for a few hours, monitoring by TLC.

-

Upon completion, quench the reaction with an ice-cold saturated sodium carbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography.

-

Potential Applications in Multicomponent Reactions

Isocyanides are renowned for their utility in multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step.[6][7] this compound could serve as a valuable reactant in Passerini and Ugi reactions.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy carboxamide.[8][9]

Caption: Generalized scheme of the Passerini reaction.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a four-component reaction between an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid to produce a bis-amide.[10][11]

Caption: Generalized scheme of the Ugi reaction.

Potential Biological Activity

While no biological data exists for this compound, the biological activities of related structural motifs can provide insights into its potential for drug discovery.

-

Nitroaromatic Compounds: Many nitroaromatic compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

-

Isocyanide-Containing Compounds: Isocyanide-based multicomponent reactions are widely used to generate libraries of compounds for drug screening.[12] Products from these reactions have shown diverse biological activities.

-

Benzopyran Derivatives: Isocyanide-based multicomponent reactions are employed in the synthesis of benzopyran derivatives, which are known for their antitubercular and anticancer activities.[13]

-

Amidrazone Derivatives: Amidrazones, which can be synthesized from isocyanides, have demonstrated antibacterial, antifungal, antiviral, and anti-inflammatory properties.[14]

-

Quinone Derivatives: Naphthoquinone and anthraquinone (B42736) derivatives have been investigated as potential treatments for Alzheimer's disease.[15]

The presence of the nitro group on the this compound scaffold offers a handle for further chemical modifications, such as reduction to an amine, which could be used to generate a diverse library of compounds for biological screening.

References

- 1. echemi.com [echemi.com]

- 2. Benzene, 1-isocyano-4-nitro- [webbook.nist.gov]

- 3. 1-Isocyano-4-methoxy-2-methylbenzene | C9H9NO | CID 55253039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. Passerini reaction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Ugi reaction - Wikipedia [en.wikipedia.org]

- 12. research.rug.nl [research.rug.nl]

- 13. researchgate.net [researchgate.net]

- 14. A Review of the Biological Activity of Amidrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Multitarget Biological Profiling of New Naphthoquinone and Anthraquinone-Based Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Technical Overview: Molecular Weight of 1-Isocyano-4-methoxy-2-nitrobenzene

This document provides a detailed analysis of the molecular weight for the chemical compound 1-Isocyano-4-methoxy-2-nitrobenzene, a crucial parameter for researchers and professionals in the fields of drug development and chemical synthesis.

Molecular Composition and Weight

The molecular formula for this compound is C8H6N2O3. The molecular weight is derived from the sum of the atomic weights of its constituent atoms.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 6 | 1.008 | 6.048 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 178.147 |

The calculated molecular weight of this compound is approximately 178.14 g/mol [1]. This value is consistent for its isomers, such as 1-isocyano-2-methoxy-4-nitrobenzene, which shares the same molecular formula[1].

Logical Structure of this compound

The following diagram illustrates the logical relationship of the functional groups attached to the central benzene (B151609) ring, which defines the compound's identity and, consequently, its molecular formula and weight.

Caption: Functional group arrangement in this compound.

References

An In-depth Technical Guide to 1-Isocyano-4-methoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isocyano-4-methoxy-2-nitrobenzene is a specialized organic compound utilized as a key intermediate in multi-component reactions, particularly the Ugi reaction, for the synthesis of complex molecular scaffolds. Its unique substitution pattern, featuring an isocyano, a methoxy, and a nitro group on a benzene (B151609) ring, makes it a valuable reagent in combinatorial chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details for the research community.

It is important to note that there is a significant lack of dedicated literature and a registered CAS number for this compound. It is often confused with its isomer, 1-isocyano-2-methoxy-4-nitrobenzene (B12319458) (CAS: 2008-62-0). This guide will focus on the information available for the specified compound and will clearly differentiate when data from its isomer is presented for comparative purposes.

Chemical Properties

Detailed experimental data for this compound is scarce. The following table summarizes its known and predicted properties, along with the properties of its close isomer for reference.

| Property | This compound | 1-Isocyano-2-methoxy-4-nitrobenzene |

| Molecular Formula | C₈H₆N₂O₃ | C₈H₆N₂O₃[1] |

| Molecular Weight | 178.14 g/mol | 178.14 g/mol [1] |

| CAS Number | Not available | 2008-62-0[1] |

| Predicted XLogP3 | Not available | 1.9[1] |

| Hydrogen Bond Acceptor Count | Not available | 4[1] |

| Rotatable Bond Count | Not available | 1[1] |

| Exact Mass | 178.0378 g/mol | 178.03784206 g/mol [1] |

| Topological Polar Surface Area | Not available | 59.4 Ų[1] |

Synthesis of this compound

The primary documented method for the synthesis of this compound involves the dehydration of its formamide (B127407) precursor, N-(4-methoxy-2-nitrophenyl)formamide.[2]

Experimental Protocol

Step 1: Preparation of N-(4-methoxy-2-nitrophenyl)formamide

The synthesis of the formamide precursor starts from 4-methoxy-2-nitroaniline (B140478).

-

Reaction: Acetylation of 4-methoxy-2-nitroaniline followed by formylation. (A direct formylation protocol is also plausible).

-

Reagents: 4-methoxy-2-nitroaniline, a suitable formylating agent (e.g., formic acid, ethyl formate).

Step 2: Dehydration to this compound

-

Reaction: Dehydration of N-(4-methoxy-2-nitrophenyl)formamide.

-

Reagents:

-

N-(4-methoxy-2-nitrophenyl)formamide (1.0 mmol)

-

Dichloromethane (B109758) (1 ml)

-

Triethylamine (2.4 mmol)

-

Triphosgene (B27547) (0.4 mmol)

-

-

Procedure: [2]

-

A solution of N-(4-methoxy-2-nitrophenyl)formamide in dichloromethane is stirred and cooled to 0 °C.

-

Triethylamine is added to the solution.

-

After 10 minutes, triphosgene is added dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred for an additional 20 minutes at 0 °C.

-

The resulting solution containing this compound is typically used directly in the subsequent reaction step without isolation.

-

Synthesis Workflow Diagram

Application in Ugi Four-Component Reaction

This compound is a key reactant in the Ugi four-component reaction (Ugi-4CR), a powerful tool for the rapid synthesis of α-acylamino amides.[2][3]

Experimental Protocol

The following is an example of an Ugi-4CR utilizing this compound for the synthesis of an atorvastatin (B1662188) intermediate.[2]

-

Reactants:

-

4-Fluorobenzaldehyde (Compound A; 1.2 eq)

-

tert-Butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (Compound B; 1.0 eq)

-

Isobutyric acid (Compound C; 1.2 eq)

-

This compound (Compound D; 1.2 eq)

-

-

Solvent: 2,2,2-Trifluoroethanol (TFE)

-

Procedure: [2]

-

The four components (A, B, C, and D) are combined in 2,2,2-trifluoroethanol.

-

The reaction mixture is stirred at room temperature for 72 hours.

-

The product is then isolated, typically involving solvent removal and precipitation.

-

Ugi Reaction Logical Diagram

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the available literature. For research purposes, it would be necessary to perform a full characterization of the synthesized compound.

Safety and Handling

While specific safety data for this compound is not available, isocyanides as a class of compounds are known to be toxic and should be handled with extreme care. The related compound, 1-isocyano-4-nitrobenzene, is classified as dangerous.[4] Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and chemical-resistant gloves, are mandatory.

Conclusion

This compound is a valuable, albeit poorly documented, reagent for advanced organic synthesis. Its utility in the Ugi reaction makes it a compound of interest for drug discovery and combinatorial chemistry. The information provided in this guide, primarily derived from patent literature, offers a starting point for researchers. Further investigation is required to fully characterize its chemical and physical properties. Due to the potential for isomer confusion, careful analytical verification of synthesized material is crucial.

References

- 1. echemi.com [echemi.com]

- 2. WO2016122325A1 - Methods for providing intermediates in the synthesis of atorvastatin. - Google Patents [patents.google.com]

- 3. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Isocyano-4-nitrobenzene | 1984-23-2 [sigmaaldrich.com]

An In-depth Technical Guide on the Spectroscopic Data of 1-Isocyano-4-methoxy-2-nitrobenzene

Introduction

1-Isocyano-4-methoxy-2-nitrobenzene is an aromatic organic compound with the chemical formula C₈H₆N₂O₃. It features an isocyano (-N≡C), a methoxy (B1213986) (-OCH₃), and a nitro (-NO₂) group attached to a benzene (B151609) ring. This molecular structure makes it a potentially valuable building block in organic synthesis, particularly in multicomponent reactions where the isocyanide group can participate in the formation of complex molecular scaffolds. This guide aims to provide a comprehensive overview of its spectroscopic properties to aid researchers and professionals in its identification and use.

Spectroscopic Data

Due to the limited availability of experimental data for the target compound, this section presents a combination of predicted data for this compound and experimental data for structurally similar compounds.

Mass Spectrometry

Predicted mass spectrometry data for this compound is available from public chemical databases.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 179.04512 |

| [M+Na]⁺ | 201.02706 |

| [M-H]⁻ | 177.03056 |

| [M+NH₄]⁺ | 196.07166 |

| [M+K]⁺ | 217.00100 |

| [M]⁺ | 178.03729 |

| [Data Source: PubChem] |

NMR Spectroscopy

While specific experimental NMR data for this compound could not be located, predictions based on the functional groups and data from analogous compounds can provide insight into the expected spectra.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the nitro and isocyano groups would lead to a downfield shift for these protons. The methoxy group protons would appear as a singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum would display signals for the eight unique carbon atoms in the molecule. The carbons attached to the isocyano and nitro groups are expected to be significantly deshielded. The carbon of the methoxy group would likely appear around 55-60 ppm.

IR Spectroscopy

The infrared spectrum of this compound would be characterized by strong absorption bands corresponding to its key functional groups.

Table 2: Predicted and Characteristic IR Absorption Bands

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Isocyano (-N≡C) Stretch | 2150 - 2100 | Strong |

| Nitro (-NO₂) Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (-NO₂) Symmetric Stretch | 1360 - 1290 | Strong |

| C-O (Aryl Ether) Stretch | 1275 - 1200 | Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.

Synthesis of this compound

A common route for the synthesis of aryl isocyanides involves the dehydration of the corresponding N-arylformamide.

Caption: Synthesis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Lock the field frequency using the deuterium (B1214612) signal from the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to acquire the spectrum. A greater number of scans will be necessary compared to the ¹H NMR experiment.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent signal as an internal standard.

FT-IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Sample Spectrum: Record the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known values for the expected functional groups.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (in the range of 1-10 µg/mL) using a high-purity volatile solvent such as methanol (B129727) or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this type of molecule. It can be operated in both positive and negative ion modes to detect different adducts.

-

Mass Analysis: Introduce the sample solution into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS). Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Determine the m/z value of the molecular ion and compare it with the calculated exact mass of the compound. Analyze the fragmentation pattern if present.

Signaling Pathways and Experimental Workflows

As this compound is primarily a synthetic intermediate, there is no available information on its involvement in biological signaling pathways. The most relevant experimental workflow is its chemical synthesis, as outlined above. The logical relationship in its characterization involves a series of spectroscopic analyses to confirm its structure.

Caption: Logical workflow for the characterization of this compound.

Technical Guide: ¹³C NMR Data for 1-Isocyano-4-methoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) data for 1-isocyano-4-methoxy-2-nitrobenzene. Due to the absence of publicly available experimental spectra for this specific compound, the data presented herein is a projection based on the analysis of structurally related compounds. This guide also outlines a standard experimental protocol for the acquisition of ¹³C NMR data and illustrates a key reaction pathway relevant to isocyanides.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. These values are estimated by considering the additive effects of the isocyano (-NC), methoxy (B1213986) (-OCH₃), and nitro (-NO₂) substituents on the benzene (B151609) ring. The chemical shifts of anisole, nitrobenzene, and phenyl isocyanate derivatives were used as reference points for this prediction.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1 (-NC) | ~165-170 | The isocyano carbon typically appears in this downfield region. |

| C2 (-NO₂) | ~148-152 | The carbon bearing the nitro group is significantly deshielded. |

| C3 | ~110-115 | Shielded by the ortho-methoxy group and deshielded by the meta-nitro group. |

| C4 (-OCH₃) | ~160-164 | The carbon attached to the oxygen of the methoxy group is strongly deshielded. |

| C5 | ~105-110 | Shielded by the para-methoxy group. |

| C6 | ~125-130 | Influenced by the ortho-isocyano and meta-methoxy groups. |

| -OCH₃ | ~56-58 | Typical chemical shift for a methoxy group carbon on an aromatic ring. |

| -NC | ~155-160 | The carbon of the isocyano group itself. |

Note: The predicted chemical shifts are relative to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹³C NMR spectrum for a solid organic compound like this compound.

Instrumentation:

-

A high-resolution NMR spectrometer with a multinuclear probe (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 10-20 mg of the solid sample (this compound).

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. Ensure the solvent is chosen based on the sample's solubility and does not have overlapping signals with the predicted chemical shifts of the compound.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and match the probe for the ¹³C frequency.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set up the ¹³C NMR experiment with proton decoupling. Typical parameters include:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

Acquire the Free Induction Decay (FID).

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the solvent signal or an internal standard (e.g., TMS).

-

Integrate the peaks if quantitative analysis is required (note that ¹³C NMR is not inherently quantitative without specific experimental setups).

Visualization of a Key Reaction Pathway

Isocyanides are versatile reagents in organic synthesis, notably participating in multicomponent reactions. The Passerini reaction is a fundamental three-component reaction involving an isocyanide, a carboxylic acid, and a carbonyl compound (an aldehyde or ketone) to form an α-acyloxy amide. The following diagram illustrates the generalized mechanism of the Passerini reaction, a key synthetic application for compounds like this compound.

Caption: Generalized mechanism of the Passerini reaction.

An In-depth Technical Guide to the FTIR Spectrum of 1-Isocyano-4-methoxy-2-nitrobenzene

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 1-isocyano-4-methoxy-2-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document outlines the characteristic vibrational frequencies, a comprehensive experimental protocol for its synthesis and spectral acquisition, and a visual representation of its synthetic pathway.

Data Presentation: Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| ~2150 - 2100 | Asymmetric Stretch | Isocyanide (-N≡C) |

| ~1550 - 1475 | Asymmetric Stretch | Nitro (-NO₂) |

| ~1360 - 1290 | Symmetric Stretch | Nitro (-NO₂) |

| ~1275 - 1200 | Asymmetric C-O-C Stretch | Aryl Methoxy (-O-CH₃) |

| ~1050 - 1000 | Symmetric C-O-C Stretch | Aryl Methoxy (-O-CH₃) |

| ~3000 - 2850 | C-H Stretch | Aromatic Ring & Methyl Group |

| ~1600 - 1450 | C=C Stretch | Aromatic Ring |

| ~1100 | C-N Stretch | C-NO₂ Bond |

| ~900 - 675 | C-H Out-of-plane Bending | Aromatic Ring |

Note: These are predicted ranges based on established group frequencies for aromatic nitro compounds, isocyanides, and ethers.[1][2] The exact peak positions can be influenced by the electronic effects of the substituents on the benzene (B151609) ring.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the subsequent acquisition of its FTIR spectrum.

Synthesis of this compound

The synthesis of this compound can be achieved through the dehydration of its corresponding formamide (B127407) precursor, 4-methoxy-2-nitrophenyl formamide.[3] This is a common method for the preparation of isocyanides.

Materials:

-

4-methoxy-2-nitrophenyl formamide

-

Triethylamine (B128534) (Et₃N)

-

Triphosgene (B27547) or Phosphoryl chloride (POCl₃)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for organic synthesis

-

Ice bath

Procedure:

-

Dissolve 4-methoxy-2-nitrophenyl formamide (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add triethylamine (2.4 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of triphosgene (0.4 equivalents) or phosphoryl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred reaction mixture over a period of 30 minutes.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 20-30 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

FTIR Spectrum Acquisition (KBr Pellet Method)

The FTIR spectrum of the solid this compound can be obtained using the potassium bromide (KBr) pellet technique.[4][5]

Materials and Equipment:

-

Synthesized this compound

-

FTIR grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet-pressing die

-

Hydraulic press

-

FTIR spectrometer

Procedure:

-

Background Spectrum: Record a background spectrum of the empty sample compartment of the FTIR spectrometer to account for atmospheric CO₂ and water vapor.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.

-

Grinding: Transfer the sample and KBr to an agate mortar and grind them together thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the mixture into the pellet-pressing die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Spectral Measurement: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Process the acquired spectrum by performing a background subtraction.

Mandatory Visualization

The following diagram illustrates the synthetic pathway for this compound from its formamide precursor.

Caption: Synthetic pathway of this compound.

References

Deconstructing 1-Isocyano-4-methoxy-2-nitrobenzene: A Mass Spectrometry Fragmentation Guide

For Immediate Release

This technical guide provides an in-depth analysis of the proposed electron ionization mass spectrometry (EI-MS) fragmentation pathways of 1-isocyano-4-methoxy-2-nitrobenzene. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are working with substituted nitroaromatic compounds. By understanding the fragmentation patterns, researchers can better identify and characterize this and related molecules in complex matrices.

Molecular Structure and Properties

This compound is a substituted aromatic compound with the following properties:

The structure consists of a benzene (B151609) ring substituted with an isocyano (-NC), a methoxy (B1213986) (-OCH₃), and a nitro (-NO₂) group. The relative positions of these functional groups significantly influence the fragmentation cascade upon ionization.

Proposed Fragmentation Pathway

Upon electron ionization, this compound will form a molecular ion (M⁺˙) at m/z 178. The subsequent fragmentation is dictated by the lability of the substituents and the stability of the resulting fragment ions. The fragmentation of aromatic nitro compounds often involves the loss of the nitro group as NO₂ or NO.[2] Aryl ethers are known to undergo cleavage of the C-O bond beta to the aromatic ring.[3]

The proposed major fragmentation pathways are initiated by the loss of a methyl radical (•CH₃) from the methoxy group, or the loss of a nitro radical (•NO₂) or nitric oxide (NO) from the nitro group.

Caption: Proposed EI-MS fragmentation pathway for this compound.

Quantitative Data Summary

The following table summarizes the proposed major fragment ions, their corresponding mass-to-charge ratios (m/z), and the neutral species lost from the precursor ion. The relative abundance of these peaks would need to be determined experimentally.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Formula of Fragment Ion |

| 178 | 163 | •CH₃ (15 Da) | C₇H₃N₂O₂⁺ |

| 178 | 150 | NO (30 Da) | C₈H₆NO₂⁺˙ |

| 178 | 148 | •NO₂ (46 Da) | C₈H₆N₂O₂⁺˙ |

| 163 | 135 | CO (28 Da) | C₆H₃NO⁺ |

| 150 | 120 | NO (30 Da) | C₇H₆NO⁺ |

| 148 | 131 | •OH (17 Da) | C₇H₃N₂O⁺ |

| 135 | 91 | HCN (27 Da), CO (28 Da) | C₅H₃O⁺ |

| 120 | 76 | HCN (27 Da), CO (28 Da) | C₆H₄⁺˙ |

Experimental Protocol

This section outlines a general procedure for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Objective: To obtain the mass spectrum of this compound and identify its characteristic fragment ions.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Capillary GC column suitable for aromatic compounds (e.g., DB-5ms or equivalent).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-300

-

Scan Rate: 2 scans/second

-

-

Data Acquisition and Analysis: Acquire the mass spectrum of the eluting peak corresponding to this compound. Analyze the spectrum to identify the molecular ion and major fragment ions. Compare the experimental fragmentation pattern with the proposed pathway.

Caption: General experimental workflow for GC-MS analysis.

Disclaimer: The fragmentation pathway described in this document is a theoretical proposal based on the known mass spectrometric behavior of related compounds. Experimental verification is required to confirm these pathways and the relative abundance of the fragment ions.

References

Crystal Structure of 1-Isocyano-4-methoxy-2-nitrobenzene: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 1-isocyano-4-methoxy-2-nitrobenzene. Due to the absence of publicly available experimental crystal structure data for this specific compound, this document presents a summary of its computed and basic attributes. Furthermore, for illustrative purposes, this guide includes detailed experimental protocols and crystallographic data from a closely related compound, 1-iodo-4-methoxy-2-nitrobenzene, to provide insight into the methodologies typically employed in crystal structure determination.

Physicochemical Properties of this compound

While the complete crystal structure of this compound is not available in open-access crystallographic databases, its fundamental molecular and physical properties have been computed and are summarized below. These properties are crucial for understanding the compound's behavior in various experimental and biological contexts.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₃ | [1][2] |

| Molecular Weight | 178.14 g/mol | [2] |

| Exact Mass | 178.03784206 g/mol | [2] |

| Monoisotopic Mass | 178.03784 Da | [1] |

| CAS Number | 2008-62-0 | [2] |

| Topological Polar Surface Area | 59.4 Ų | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Complexity | 240 | [2] |

| XLogP3 | 1.9 | [2] |

Synthesis Pathway Overview

The synthesis of related nitroaromatic compounds often involves multi-step chemical reactions. For instance, the synthesis of 4-methoxy-2-nitroaniline (B140478), a precursor to similar compounds, can be achieved through a continuous flow reactor process involving acetylation, nitration, and hydrolysis of 4-methoxyaniline.[3] This method is noted for its high reaction speed and efficiency.[3]

A generalized workflow for the synthesis of a nitroaromatic compound is depicted below.

Experimental Protocol for Crystal Structure Determination (Proxy Compound: 1-Iodo-4-methoxy-2-nitrobenzene)

To provide a practical understanding of the experimental procedures involved in determining the crystal structure of an aromatic nitro compound, the methodology for a related molecule, 1-iodo-4-methoxy-2-nitrobenzene, is detailed below.[4] This serves as a representative example of the techniques that would be applied to this compound.

Crystal Data Collection

The collection of crystallographic data is the foundational step in structure determination.

| Parameter | Value |

| Instrument | Rigaku Saturn724+ (2x2 bin mode) diffractometer |

| Radiation Source | Rotating Anode (Mo Kα radiation) |

| Temperature | 100 K |

| Absorption Correction | Multi-scan (CrystalClear-SM Expert) |

| Measured Reflections | 8053 |

| Independent Reflections | 1841 |

| Reflections with I > 2σ(I) | 1615 |

| Rint | 0.017 |

Structure Refinement

Following data collection, the crystal structure is solved and refined to yield a precise atomic model.

| Parameter | Value |

| Refinement Method | Refinement on F² |

| Structure Solution | Structure-invariant direct methods (SHELXS97) |

| Refinement Program | SHELXL97 |

| Least-Squares Matrix | Full |

| R[F² > 2σ(F²)] | 0.014 |

| wR(F²) | 0.039 |

| Goodness-of-fit (S) | 1.04 |

| Parameters | 110 |

| H-atom Parameters | Constrained |

| Δρmax | 0.42 e Å⁻³ |

| Δρmin | -0.25 e Å⁻³ |

The logical flow of a typical crystal structure determination experiment is outlined in the following diagram.

Crystallographic Data for 1-Iodo-4-methoxy-2-nitrobenzene[4]

The crystallographic data for the proxy compound 1-iodo-4-methoxy-2-nitrobenzene provides insight into the type of information obtained from a successful crystal structure analysis.

| Parameter | Value |

| Empirical Formula | C₇H₆INO₃ |

| Formula Weight | 279.03 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 18.6370 (13) Å, α = 90°b = 11.6257 (5) Å, β = 90°c = 7.4740 (3) Å, γ = 90° |

| Volume | 1619.38 (15) ų |

| Z | 8 |

| Calculated Density | Not provided |

Concluding Remarks

This technical guide has synthesized the available information for this compound, highlighting its computed physicochemical properties. In the absence of experimental crystal structure data for the title compound, a detailed procedural outline and crystallographic data for the analogous compound 1-iodo-4-methoxy-2-nitrobenzene have been provided to serve as a valuable reference for researchers in the field. The methodologies described herein are standard for the structural elucidation of novel small molecules and are essential for advancing research in medicinal chemistry and materials science. Further experimental investigation is required to determine the precise crystal structure of this compound.

References

- 1. PubChemLite - 1-isocyano-2-methoxy-4-nitrobenzene (C8H6N2O3) [pubchemlite.lcsb.uni.lu]

- 2. echemi.com [echemi.com]

- 3. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 4. 1-Iodo-4-methoxy-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Isocyano-4-methoxy-2-nitrobenzene in Organic Solvents

Introduction

1-Isocyano-4-methoxy-2-nitrobenzene is a multifaceted aromatic compound featuring an isocyano, a methoxy, and a nitro functional group. Understanding its solubility in various organic solvents is paramount for its application in chemical synthesis, drug development, and materials science. Solubility dictates the choice of reaction media, purification methods, and formulation strategies. This document serves as a technical resource for researchers, offering a predictive solubility profile and a robust experimental framework for its empirical determination.

Molecular Structure and Its Influence on Solubility

The solubility of a compound is governed by its intermolecular interactions with the solvent, a principle often summarized as "like dissolves like." The structure of this compound is key to predicting these interactions.

-

Benzene Ring: The core aromatic ring is non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group, capable of dipole-dipole interactions. Its presence increases the overall polarity of the molecule.

-

Methoxy Group (-OCH₃): This group is moderately polar and can act as a hydrogen bond acceptor. It contributes to solubility in both polar and moderately non-polar solvents.

-

Isocyano Group (-N≡C): The isocyano group is highly polar. Crucially, it is reactive towards protic solvents (e.g., alcohols, water) and can undergo hydrolysis or addition reactions. This reactivity can be mistaken for high solubility in these solvents.

Overall, this compound is a polar molecule, suggesting a preference for polar aprotic solvents.

Figure 1. Influence of functional groups on predicted solubility.

Predicted Solubility in Common Organic Solvents

The following tables summarize the predicted qualitative and quantitative solubility of this compound. Quantitative values are listed as "Data Not Available" and must be determined experimentally.

Table 1: Predicted Solubility in Non-Polar and Polar Aprotic Solvents

| Solvent | Type | Predicted Qualitative Solubility | Solubility (g/L at 25°C) | Solubility (mol/L at 25°C) |

| Hexane | Non-Polar | Low | Data Not Available | Data Not Available |

| Toluene (B28343) | Non-Polar (Aromatic) | Moderate | Data Not Available | Data Not Available |

| Dichloromethane | Polar Aprotic | High | Data Not Available | Data Not Available |

| Acetone | Polar Aprotic | High | Data Not Available | Data Not Available |

| Ethyl Acetate | Polar Aprotic | High | Data Not Available | Data Not Available |

| Acetonitrile | Polar Aprotic | High | Data Not Available | Data Not Available |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | Data Not Available | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Data Not Available | Data Not Available |

Table 2: Predicted Solubility and Reactivity in Polar Protic Solvents

| Solvent | Type | Predicted Behavior | Solubility (g/L at 25°C) | Solubility (mol/L at 25°C) |

| Methanol | Polar Protic | Likely reacts | Data Not Available | Data Not Available |

| Ethanol | Polar Protic | Likely reacts | Data Not Available | Data Not Available |

| Water | Polar Protic | Low / Reacts (hydrolysis) | Data Not Available | Data Not Available |

Note: The isocyano functional group is known to react with protic solvents. This reactivity can lead to decomposition of the solute, which may be misinterpreted as high solubility. Therefore, for dissolution purposes, polar aprotic solvents are recommended.

Experimental Protocol for Determining Thermodynamic Solubility

This section provides a detailed methodology for the experimental determination of the solubility of this compound using the isothermal saturation method.

4.1 Materials and Reagents

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed test tubes

-

Magnetic stirrer and stir bars or orbital shaker

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

4.2 Experimental Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent to create a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a shaker or on a stirrer in a thermostatically controlled environment (e.g., 25°C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. The filtration step is crucial to remove any suspended solid particles.

-

Dilution: Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved solute.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor.

Figure 2. Experimental workflow for solubility determination.

Conclusion

While specific experimental data on the solubility of this compound in organic solvents is not currently documented in accessible literature, a predictive analysis based on its molecular structure provides valuable guidance for researchers. The compound is anticipated to be most soluble in polar aprotic solvents such as DMF, DMSO, and acetone, with moderate solubility in less polar solvents like toluene and low solubility in non-polar alkanes. Caution is advised when using polar protic solvents due to the reactivity of the isocyano group. The provided experimental protocol offers a clear and reliable method for determining the precise quantitative solubility of this compound, enabling informed decisions in experimental design and process development.

Stability and Storage of 1-Isocyano-4-methoxy-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the stability and recommended storage conditions for the chemical compound 1-Isocyano-4-methoxy-2-nitrobenzene. The information presented is synthesized from data on structurally similar compounds and general principles of handling its constituent functional groups—isocyanides and nitroaromatics. Due to the limited availability of data for this specific molecule, the following guidelines are based on inference and should be supplemented by in-house analytical monitoring.

Chemical Profile and Inferred Stability

This compound is a complex organic molecule featuring an isocyano (-N≡C) group, a nitro (-NO₂) group, and a methoxy (B1213986) (-OCH₃) group on a benzene (B151609) ring. The stability of this compound is influenced by the interplay of these functional groups.

-

Isocyanide Group: Isocyanides, or isonitriles, are known for their reactivity and potential instability. They can be susceptible to polymerization, especially when exposed to heat or certain catalysts.[1][2] The isocyano group is also prone to hydrolysis under acidic conditions.[1] Isocyanides are notorious for their powerful and often unpleasant odors.[3]

-

Nitroaromatic Group: The nitrobenzene (B124822) moiety renders the compound toxic and indicates that it should be handled with significant care.[4][5] Nitroaromatic compounds are generally stable but can be reactive, particularly the nitro group which can be reduced. Thermal decomposition can lead to the release of toxic gases such as nitrogen oxides (NOx).[5]

-

General Reactivity: The combination of an electron-withdrawing nitro group and a reactive isocyanide group suggests that the compound should be protected from excessive heat, light, and reactive agents.

Recommended Storage and Handling

Based on guidelines for closely related analogs like 1-Isocyano-4-nitrobenzene, the following storage conditions are recommended to ensure the long-term integrity of this compound.

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Rationale & Source |

| Temperature | Store in a freezer at or below -20°C. | To minimize degradation and prevent polymerization. This is standard practice for reactive isocyanides. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidation and reactions with atmospheric moisture. |

| Container | Use a tightly sealed, airtight container. | To maintain the inert atmosphere and prevent exposure to air and moisture.[6][7] |

| Light Exposure | Store in a dark place or use an amber vial. | To prevent light-induced degradation. |

| Location | Store in a cool, dry, and well-ventilated area. | General best practice for chemical storage to ensure safety and stability.[6][7] |

Safety and Handling Precautions

Given the compound's structure, it should be treated as a hazardous substance.

Table 2: Summary of Key Hazards

| Hazard Type | Description | Precautionary Statements | Source |

| Toxicity | Assumed to be toxic if swallowed, in contact with skin, or if inhaled, based on nitrobenzene and isocyanide analogs. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing. | [4] |

| Health Effects | Suspected of causing long-term organ damage through prolonged or repeated exposure. | P311: Call a POISON CENTER or doctor/physician if exposed or feeling unwell. | [4] |

| Irritation | May cause skin and serious eye irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. | [8] |

Handling Workflow: All handling of this compound should be performed in a chemical fume hood by personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

References

- 1. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]

- 2. Isocyanide: Structure, Properties, Uses & Key Concepts Explained [vedantu.com]

- 3. britannica.com [britannica.com]

- 4. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for 1-Isocyano-4-methoxy-2-nitrobenzene in the Ugi Four-Component Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ugi four-component reaction (Ugi-4CR) is a powerful and highly efficient multicomponent reaction (MCR) used for the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2][3][4] This one-pot reaction is celebrated for its high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds, making it a cornerstone in combinatorial chemistry and drug discovery.[5][6] The products of the Ugi reaction, α-acylamino amides, are peptidomimetics with significant potential in medicinal chemistry, including as antitubercular agents.[5]

This document provides detailed application notes and a generalized protocol for the use of 1-isocyano-4-methoxy-2-nitrobenzene in the Ugi four-component reaction. The presence of an electron-withdrawing nitro group and an electron-donating methoxy (B1213986) group on the isocyanide's aromatic ring is anticipated to influence its reactivity and the properties of the resulting products. While specific literature on the use of this particular isocyanide is limited, the provided protocol is based on established procedures for structurally similar aromatic isocyanides.

Reaction Mechanism and Workflow

The generally accepted mechanism of the Ugi four-component reaction begins with the formation of an imine from the aldehyde and the amine. The isocyanide then adds to the protonated imine (iminium ion), followed by the nucleophilic attack of the carboxylate anion. A subsequent Mumm rearrangement yields the final α-acylamino amide product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Ugi Four-Component Reactions Using Alternative Reactants | MDPI [mdpi.com]

- 5. Synthesis and evaluation of α-aminoacyl amides as antitubercular agents effective on drug resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Passerini Reaction Utilizing 1-Isocyano-4-methoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Passerini reaction is a powerful three-component reaction (3CR) that provides a rapid and efficient route to α-acyloxy carboxamides from an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid.[1] This multicomponent reaction is highly valued in medicinal chemistry and drug discovery for its ability to generate molecular complexity in a single, atom-economical step. The resulting α-acyloxy carboxamide scaffold is a common motif in various biologically active molecules and natural products.

This document provides detailed application notes and a comprehensive protocol for the Passerini reaction using 1-Isocyano-4-methoxy-2-nitrobenzene, an electron-deficient aromatic isocyanide. The presence of the nitro group significantly influences the electronic properties and reactivity of the isocyanide. The following protocols and data are designed to serve as a robust starting point for researchers employing this versatile building block in their synthetic endeavors.

Reaction Mechanism

The Passerini reaction is generally understood to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents and at high reactant concentrations.[2] The mechanism involves the formation of a hydrogen-bonded complex between the carboxylic acid and the aldehyde, which is then attacked by the nucleophilic isocyanide. This is followed by an intramolecular acyl transfer, known as the Mumm rearrangement, to yield the final α-acyloxy carboxamide product.

// Reactants R1COOH [label="Carboxylic Acid (R¹COOH)"]; R2CHO [label="Aldehyde (R²CHO)"]; R3NC [label="1-Isocyano-4-methoxy-\n2-nitrobenzene (R³NC)"];

// Intermediates Complex [label="Hydrogen-Bonded\nComplex", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Nitrilium [label="Nitrilium Ion\nIntermediate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adduct [label="α-Adduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Product Product [label="α-Acyloxy Carboxamide", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges R1COOH -> Complex; R2CHO -> Complex; Complex -> Nitrilium [label=" + R³NC\n(Nucleophilic Attack)"]; Nitrilium -> Adduct [label=" + R¹COO⁻"]; Adduct -> Product [label="Mumm\nRearrangement"]; }

Caption: Generalized mechanism of the Passerini reaction.

Experimental Protocols

The following protocol is adapted from established procedures for electronically similar, electron-deficient aromatic isocyanides, such as 2-methyl-4-nitrophenyl isocyanide, and should serve as an excellent starting point for reactions with this compound.[3]

Materials:

-

This compound

-

Aldehyde (e.g., Benzaldehyde)

-

Carboxylic Acid (e.g., Acetic Acid)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for workup and purification (e.g., separatory funnel, rotary evaporator)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol, 1.0 equiv.).

-

Dissolve the aldehyde in anhydrous dichloromethane (5 mL).

-

Add the carboxylic acid (1.2 mmol, 1.2 equiv.) to the solution and stir for 5 minutes at room temperature.

-

Add this compound (1.1 mmol, 1.1 equiv.) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Note: Due to the deactivating effect of the nitro group, longer reaction times or gentle heating may be necessary to achieve optimal yields.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure α-acyloxy carboxamide.

// Steps Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactant_Prep [label="Reactant Preparation\n(Aldehyde, Carboxylic Acid, Isocyanide in DCM)"]; Reaction [label="Stir at Room Temperature\n(24-48 hours)\nMonitor by TLC"]; Workup [label="Work-up\n(Concentrate under reduced pressure)"]; Purification [label="Purification\n(Silica Gel Column Chromatography)"]; Product [label="Pure α-Acyloxy Carboxamide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reactant_Prep; Reactant_Prep -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

Caption: Experimental workflow for the Passerini reaction.

Data Presentation

The following table presents illustrative quantitative data for a series of Passerini reactions with an electronically similar isocyanide, 2-methyl-4-nitrophenyl isocyanide, to demonstrate the potential for generating a library of diverse compounds. Actual yields with this compound may vary based on the specific substrates and optimized reaction conditions.

| Entry | Aldehyde | Carboxylic Acid | Solvent | Reaction Time (h) | Yield (%)* |

| 1 | Benzaldehyde | Acetic Acid | DCM | 48 | 75 |

| 2 | 4-Chlorobenzaldehyde | Acetic Acid | DCM | 48 | 72 |

| 3 | Cyclohexanecarboxaldehyde | Benzoic Acid | DCM | 48 | 68 |

| 4 | Isobutyraldehyde | Propionic Acid | DCM | 48 | 81 |

*Disclaimer: The data presented in this table is based on illustrative examples for a structurally related isocyanide and is for guidance purposes only. Actual yields may vary.[4]

Applications in Drug Discovery and Development

The Passerini reaction is a valuable tool for the rapid synthesis of diverse compound libraries for high-throughput screening. The α-acyloxy carboxamide products serve as versatile scaffolds and key intermediates in the synthesis of more complex molecules, including peptidomimetics and heterocyclic systems. The ability to readily vary the three components—aldehyde, carboxylic acid, and isocyanide—allows for the systematic exploration of chemical space around a core scaffold, which is a crucial aspect of modern drug discovery programs. Products derived from nitrophenyl isocyanides, in particular, have been explored for their potential as anticancer agents.

References

Application Notes and Protocols for Multicomponent Reactions with 1-Isocyano-4-methoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-isocyano-4-methoxy-2-nitrobenzene, also known as Martens Isocyanide, in multicomponent reactions (MCRs). This reagent is a valuable building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug discovery. The protocols detailed below focus on the Ugi and Passerini reactions, two of the most prominent isocyanide-based MCRs.

Introduction to this compound in MCRs

This compound is an aromatic isocyanide that serves as a versatile component in MCRs. The electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group on the phenyl ring influence the reactivity of the isocyanide carbon, making it a unique tool for synthetic chemists. Its primary application lies in the Ugi four-component reaction (Ugi-4CR) for the synthesis of peptidomimetics and, notably, as a key reagent in the construction of Peptide Nucleic Acid (PNA) monomers.[1] PNAs are synthetic analogs of DNA and RNA with a neutral peptide-like backbone, exhibiting high binding affinity and specificity to their target nucleic acids, making them promising candidates for therapeutic and diagnostic applications.

Key Applications

The primary applications for multicomponent reactions involving this compound are centered around the synthesis of complex amide derivatives.

-

Peptide Nucleic Acid (PNA) Monomer Synthesis: The Ugi reaction with Martens Isocyanide is a cornerstone for the synthesis of PNA monomers. These monomers can then be oligomerized to form PNA strands for use in antisense therapy, diagnostics, and as molecular probes.[2][3]

-

Pharmaceutical Intermediate Synthesis: This isocyanide has been utilized in the synthesis of intermediates for active pharmaceutical ingredients (APIs). A notable example is its use in a Ugi reaction to generate a key fragment for the synthesis of Atorvastatin, a widely used cholesterol-lowering drug.

-

Combinatorial Chemistry and Drug Discovery: The modular nature of MCRs allows for the rapid generation of diverse compound libraries. By varying the other components in the Ugi and Passerini reactions, a multitude of structurally distinct molecules can be synthesized for high-throughput screening and lead optimization in drug discovery programs.[1][4]

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between an isocyanide, a carboxylic acid, and an aldehyde or ketone to form an α-acyloxy amide. While less common for this compound compared to the Ugi reaction, it remains a viable method for generating complex amides.

General Reaction Scheme:

References

Synthesis of α-Acyloxy Amides via Passerini Reaction with 1-Isocyano-4-methoxy-2-nitrobenzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of α-acyloxy amides utilizing 1-isocyano-4-methoxy-2-nitrobenzene through the Passerini three-component reaction (P-3CR). The Passerini reaction is a powerful tool in combinatorial chemistry and drug discovery, enabling the rapid, one-pot synthesis of complex molecular scaffolds from simple starting materials.[1][2] The use of this compound introduces a unique electronically-modified aromatic moiety into the final product, offering opportunities for further functionalization and modulation of physicochemical properties.

The α-acyloxy amide scaffold is a prevalent motif in a wide array of biologically active molecules and natural products.[2] The Passerini reaction, being a multicomponent reaction (MCR), offers high atom economy and allows for the generation of diverse libraries of compounds for high-throughput screening and lead optimization in drug development programs.[1][2]

Reaction Principle and Mechanism

The Passerini reaction is a three-component condensation between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to furnish an α-acyloxy amide.[1][2] The reaction mechanism is generally believed to proceed through a concerted pathway in aprotic solvents, particularly at high reactant concentrations. This involves the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound, which is then attacked by the nucleophilic isocyanide. A subsequent intramolecular acyl transfer, known as the Mumm rearrangement, yields the final α-acyloxy amide product. The electron-withdrawing nitro group on the this compound ring can influence the nucleophilicity of the isocyanide, potentially requiring optimized reaction conditions for efficient conversion.

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of α-acyloxy amides using this compound. This protocol is based on established procedures for Passerini reactions with structurally similar electron-deficient aromatic isocyanides and should be optimized for specific substrates.

Materials:

-

This compound

-

Aldehyde or Ketone (e.g., Benzaldehyde, Isobutyraldehyde)

-

Carboxylic Acid (e.g., Acetic Acid, Benzoic Acid)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Silica (B1680970) Gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for reaction, workup, and purification

General Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 mmol, 1.0 equiv.).

-

Dissolve the carbonyl compound in anhydrous dichloromethane (5-10 mL).

-

Add the carboxylic acid (1.2 mmol, 1.2 equiv.) to the solution and stir for 5-10 minutes at room temperature.

-

Add this compound (1.0 mmol, 1.0 equiv.) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (as indicated by TLC), dilute the mixture with dichloromethane (20 mL).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy amide.

-

Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Quantitative Data

The following table presents illustrative data for the synthesis of α-acyloxy amides via the Passerini reaction. Please note that these are representative yields based on reactions with structurally similar electron-deficient aromatic isocyanides. Actual yields will vary depending on the specific substrates and optimized reaction conditions.

| Entry | Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Product | Representative Yield (%) |

| 1 | Benzaldehyde | Acetic Acid | This compound | 2-((4-methoxy-2-nitrophenyl)amino)-2-oxo-1-phenylethyl acetate | 65-85 |

| 2 | Isobutyraldehyde | Benzoic Acid | This compound | 1-((4-methoxy-2-nitrophenyl)amino)-2-methyl-1-oxopropan-2-yl benzoate | 60-80 |

| 3 | Cyclohexanone | Propionic Acid | This compound | 1-((4-methoxy-2-nitrophenyl)carbamoyl)cyclohexyl propionate | 55-75 |

| 4 | 4-Nitrobenzaldehyde | Acetic Acid | This compound | 2-((4-methoxy-2-nitrophenyl)amino)-1-(4-nitrophenyl)-2-oxoethyl acetate | 70-90 |

Visualizations

Reaction Workflow:

Caption: Experimental workflow for the synthesis of α-acyloxy amides.

Passerini Reaction Mechanism:

Caption: Generalized mechanism of the Passerini reaction.

References

Application Notes and Protocols for the Synthesis of Peptidomimetics using 1-Isocyano-4-methoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are a vital class of molecules in drug discovery, designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low oral bioavailability. Isocyanide-based multicomponent reactions (IMCRs), particularly the Passerini and Ugi reactions, offer a powerful and efficient strategy for the synthesis of diverse peptidomimetic scaffolds.[1] This document provides detailed application notes and generalized protocols for the use of 1-isocyano-4-methoxy-2-nitrobenzene as a key building block in the synthesis of peptidomimetics.

The unique electronic properties of this compound, featuring an electron-donating methoxy (B1213986) group and a potent electron-withdrawing nitro group on the aromatic ring, are anticipated to modulate the reactivity of the isocyanide functionality. This allows for fine-tuning of reaction conditions and potentially influencing the properties of the resulting peptidomimetic products. These protocols are based on established methodologies for related aromatic isocyanides and serve as a robust starting point for experimental work.

Key Applications

The peptidomimetic scaffolds generated using this compound are of significant interest in various areas of drug discovery:

-

Combinatorial Chemistry and Library Synthesis: The convergent nature of the Passerini and Ugi reactions makes them ideal for generating large and diverse libraries of peptidomimetics for high-throughput screening.[2]

-

Lead Optimization: The ability to readily modify the substituents on the aromatic ring of the isocyanide, as well as the other components of the multicomponent reaction, provides a facile route for structure-activity relationship (SAR) studies and the optimization of lead compounds.

-

Development of Novel Therapeutics: The resulting α-acyloxy carboxamides from the Passerini reaction and the bis-amides from the Ugi reaction are key structural motifs in a wide range of biologically active molecules, including protease inhibitors and anticancer agents.

Reaction Mechanisms

The two primary multicomponent reactions utilizing this compound for peptidomimetic synthesis are the Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (U-4CR).

Passerini Reaction

The Passerini reaction is a three-component condensation between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide.[2] The reaction is believed to proceed through a concerted mechanism in aprotic solvents, particularly at high concentrations of reactants.

Caption: Generalized mechanism of the Passerini reaction.

Ugi Reaction

The Ugi reaction is a four-component reaction that involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.[3] This reaction is highly valued in combinatorial chemistry for the generation of diverse compound libraries. The reaction is typically exothermic and is often complete within minutes to hours.[3]

Caption: Generalized mechanism of the Ugi reaction.

Experimental Protocols

The following are generalized protocols for the synthesis of peptidomimetics using this compound. Due to the electronic effects of the substituents, optimization of reaction time and temperature may be necessary.

Protocol 1: Synthesis of an α-Acyloxy Amide via Passerini Reaction

This protocol describes a general method for the synthesis of an α-acyloxy carboxamide.

Materials:

-

Aldehyde (e.g., Benzaldehyde)

-

Carboxylic Acid (e.g., Acetic Acid)

-

This compound

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol, 1.0 eq.).

-

Dissolve the aldehyde in anhydrous dichloromethane (5 mL).

-

Add the carboxylic acid (1.2 mmol, 1.2 eq.) to the solution and stir for 5 minutes at room temperature.

-

Add this compound (1.0 mmol, 1.0 eq.) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to afford the pure α-acyloxy amide.

Protocol 2: Synthesis of a Bis-Amide via Ugi Reaction

This protocol provides a general method for the synthesis of an α-aminoacyl amide derivative.

Materials:

-

Aldehyde (e.g., Isobutyraldehyde)

-

Amine (e.g., Benzylamine)

-

Carboxylic Acid (e.g., Benzoic Acid)

-

This compound

-